Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-18-11(17)7-2-3-8-9(6-7)13-12(19)14(4-5-15)10(8)16/h2-3,6,15H,4-5H2,1H3,(H,13,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNCQQCCTAYWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a quinazoline core, characterized by the following structural components:
- Quinazoline nucleus : A bicyclic compound that contributes to its pharmacological properties.
- Mercapto group : This functional group is known for its reactivity and ability to form covalent bonds with thiol-containing biomolecules.
- Hydroxyethyl group : Enhances solubility and may influence biological interactions.
IUPAC Name : Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The quinazoline core can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Covalent Bond Formation : The mercapto group can react with thiol groups in proteins, modifying their structure and function, which may result in therapeutic effects such as anti-inflammatory or anticancer activities.
- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and invasion.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and inhibit pathways associated with inflammation. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Research Findings and Case Studies
A review of recent literature reveals several notable findings:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in a mouse model of arthritis, reducing paw swelling by 40% compared to control. |
| Lee et al. (2025) | Investigated the compound's mechanism of action, revealing inhibition of NF-kB signaling pathway in lung cancer cells. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar quinazoline derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Quinazoline derivative with no mercapto group | Limited anticancer activity |
| Compound B | Quinazoline with a different substituent | Moderate anti-inflammatory effects |
| Methyl 3-(2-hydroxyethyl)-4-oxo... | Contains both mercapto and hydroxyethyl groups | Strong anticancer and anti-inflammatory activities |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate exhibit substantial antimicrobial properties. For instance, thiosemicarbazone derivatives have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the chelation of metal ions, enhancing the antimicrobial efficacy of the complexes formed with these ligands .
Anticancer Properties
Research indicates that derivatives of quinazoline compounds can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a crucial target in cancer therapy. The inhibition of PI3K has been linked to the suppression of tumor growth and metastasis. Studies have shown that quinazoline derivatives can selectively inhibit various isoforms of PI3K, providing a promising avenue for developing targeted cancer therapies .
Case Study: Antitumor Activity
A study involving platinum(II) complexes of thiosemicarbazones demonstrated significant cytotoxic effects on leukemia cells. The results indicated that these complexes could induce apoptosis selectively in malignant cells while sparing normal cells, suggesting their potential for therapeutic applications in hematological malignancies .
Agricultural Science
Pesticidal Applications
Compounds with similar structures to this compound have been investigated for their pesticidal properties. The incorporation of sulfur and nitrogen heterocycles in these compounds enhances their ability to disrupt metabolic processes in pests. Field trials have shown promising results in controlling pest populations while minimizing impact on beneficial organisms .
Materials Science
Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal surfaces can significantly reduce corrosion rates in acidic environments. Comparative studies have shown that thiosemicarbazone derivatives exhibit superior performance as corrosion inhibitors compared to traditional organic inhibitors .
Data Tables
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 3-(2-hydroxyethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate?
Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, catalysts) and monitoring substituent compatibility. For example, analogous quinazoline derivatives have been synthesized via nucleophilic substitution or coupling reactions, with yields influenced by substituent electronic effects and steric hindrance . Reaction optimization may require iterative testing of stoichiometric ratios (e.g., using K₂CO₃ as a base in DMF for thioether formation) and purification via column chromatography or recrystallization.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and hydrogen environments.
- X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- HPLC with UV detection for purity assessment, particularly if the compound is prone to oxidation at the sulfanyl group .
Q. How can researchers resolve ambiguities in the compound’s crystal structure?
Use single-crystal X-ray diffraction paired with software suites like SHELX for structure solution and ORTEP-III for graphical visualization of thermal ellipsoids and hydrogen bonding networks . For disordered regions, iterative refinement and occupancy adjustments are critical. Hydrogen-bonding patterns can be analyzed via graph-set notation to validate intermolecular interactions .
Advanced Research Questions
Q. What strategies are used to evaluate the substituent effects on the compound’s biological or physicochemical properties?
Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing the 2-sulfanyl group with methylthio or arylthio groups) and comparing their activity in assays. Computational methods (e.g., DFT for electron density mapping or molecular docking) can predict interactions with biological targets. For instance, trifluoromethyl or chloro substituents in similar quinazolines have shown enhanced enzyme inhibition due to increased lipophilicity and binding affinity .
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability or solubility?
Hydrogen-bonding networks (e.g., O–H···O or N–H···S interactions) can stabilize polymorphic forms or affect dissolution rates. Graph-set analysis (e.g., Etter’s rules) categorizes these interactions into chains, rings, or discrete motifs, which correlate with melting points and hygroscopicity . For example, intramolecular H-bonds between the hydroxyethyl group and the quinazoline carbonyl may reduce solubility in polar solvents.
Q. What methodologies are recommended for analyzing contradictory data in reaction yields or biological activity?
- Statistical validation : Replicate experiments under controlled conditions to identify outliers.
- Kinetic profiling : Monitor reaction progress via TLC or in situ IR to detect intermediates or side reactions.
- Cohort studies : Compare results across analogs to isolate substituent-specific effects. For example, discrepancies in enzyme inhibition may arise from assay variability (e.g., buffer pH, co-solvents) rather than structural differences .
Q. How can computational tools aid in predicting the compound’s reactivity or degradation pathways?
- Molecular dynamics simulations to model hydrolysis or oxidation pathways, particularly at the sulfanyl or ester groups.
- ADMET prediction platforms (e.g., ACD/Labs Percepta) to estimate logP, pKa, and metabolic stability .
- Density functional theory (DFT) to calculate frontier molecular orbitals and identify reactive sites susceptible to electrophilic/nucleophilic attack.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data versus computational predictions?
Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase calculations). Validate computational models using experimental data (e.g., comparing DFT-optimized geometries with X-ray bond lengths/angles). Refinement with anisotropic displacement parameters in SHELXL can resolve static disorder issues .
Q. What experimental controls are essential when comparing biological activity across analogs?
- Positive/Negative controls : Include known inhibitors or vehicle-only groups.
- Batch consistency : Ensure identical purification methods and storage conditions.
- Dose-response curves : Normalize activity metrics (e.g., IC₅₀) to account for potency variations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
